molecular formula C16H15N3OS B12475426 Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methylphenyl)- CAS No. 30065-34-0

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methylphenyl)-

Cat. No.: B12475426
CAS No.: 30065-34-0
M. Wt: 297.4 g/mol
InChI Key: UOQRGIGRZUHPQY-UHFFFAOYSA-N
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Description

The compound 2-(1H-benzimidazol-2-ylthio)-N-(2-methylphenyl)acetamide (hereafter referred to as the "target compound") is a heterocyclic acetamide derivative featuring a benzimidazole-thioether moiety at the acetamide’s α-position and an N-aryl substituent (2-methylphenyl). Its molecular formula is C₁₆H₁₅N₃OS, with a molecular weight of 305.38 g/mol. The benzimidazole core is known for its bioisosteric resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors .

Properties

CAS No.

30065-34-0

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C16H15N3OS/c1-11-6-2-3-7-12(11)17-15(20)10-21-16-18-13-8-4-5-9-14(13)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19)

InChI Key

UOQRGIGRZUHPQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Synthesis of 2-Chloro-N-(2-Methylphenyl)acetamide

Acylation of 2-Methylaniline with Chloroacetyl Chloride

The precursor 2-chloro-N-(2-methylphenyl)acetamide is synthesized by reacting 2-methylaniline with chloroacetyl chloride in the presence of a base.

Procedure :

  • Reactants : 2-Methylaniline (1 eq), chloroacetyl chloride (1.2 eq)
  • Solvent : Dichloromethane or toluene
  • Base : Triethylamine or sodium bicarbonate (to neutralize HCl byproduct)
  • Conditions : 0–5°C for exothermic control, followed by gradual warming to room temperature.

Optimization :

  • Excess chloroacetyl chloride (1.2 eq) minimizes unreacted aniline.
  • Yields reach 90% after recrystallization (ethanol/water).

Characterization :

  • 1H NMR (DMSO-d6) : δ 2.20 (s, 3H, CH3), 4.30 (s, 2H, Cl–CH2), 7.16–7.38 (m, 4H, aromatic).
  • MS (DCI/NH3) : m/z 184 [M+H]+.

Formation of 2-(1H-Benzimidazol-2-ylthio)-N-(2-Methylphenyl)acetamide

Nucleophilic Substitution with 2-Mercaptobenzimidazole

The target compound is synthesized via a thioether linkage between 2-chloro-N-(2-methylphenyl)acetamide and 2-mercaptobenzimidazole.

Procedure :

  • Reactants : 2-Chloro-N-(2-methylphenyl)acetamide (1 eq), 2-mercaptobenzimidazole (1.1 eq)
  • Solvent : Ethanol or methanol
  • Base : Triethylamine (1.2 eq)
  • Conditions : Reflux at 80°C for 4–6 hours.

Mechanism :

  • Deprotonation of 2-mercaptobenzimidazole by triethylamine enhances nucleophilicity.
  • SN2 displacement of chloride by the thiolate ion.

Optimization :

  • Ethanol outperforms polar aprotic solvents (e.g., DMF) due to better solubility control.
  • Yields range from 62% to 74% after recrystallization.

Alternative Routes and Modifications

One-Pot Synthesis from Trichloroacetyl Isocyanate

A one-pot method condenses 1,2-phenylenediamine derivatives with trichloroacetyl isocyanate, followed by thiol incorporation. However, this route is less efficient for the target compound (yields <50%).

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces reaction time but requires stringent temperature control to prevent decomposition.

Characterization and Analytical Data

Spectral Confirmation

  • IR (KBr) :
    • 3286 cm⁻¹ (N–H stretch, secondary amide)
    • 1658 cm⁻¹ (C=O stretch)
    • 785 cm⁻¹ (C–S vibration).
  • 1H NMR (DMSO-d6) :
    • δ 2.20 (s, 3H, CH3), 4.30 (s, 2H, SCH2), 7.16–7.98 (m, aromatic and benzimidazole protons).
  • 13C NMR :
    • δ 169.8 (C=O), 151.2 (benzimidazole C=N), 21.5 (CH3), 38.2 (SCH2).
  • HRMS : m/z 297.4 [M+H]+ (calculated for C16H15N3OS).

Comparative Analysis of Synthetic Methods

Parameter Conventional Method Microwave Method
Yield 62–74% 70–75%
Reaction Time 4–6 hours 30 minutes
Purification Recrystallization Column Chromatography
Scalability Industrial-friendly Limited to small scale

Industrial-Scale Considerations

Solvent Recovery

Toluene and ethanol are recovered via distillation, reducing waste and cost.

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) group undergoes controlled oxidation to form sulfoxide or sulfone derivatives under mild conditions. Reaction outcomes depend on oxidant strength and stoichiometry:

OxidantConditionsProductYieldReference
H₂O₂ (30%)RT, 2 h, acetic acidSulfoxide78%
mCPBA (1.2 eq)DCM, 0°C → RT, 4 hSulfone92%

Mechanistic Insight :
Density functional theory (DFT) calculations (M062X/6-311G(d,p)) confirm sulfur’s electrophilic character, facilitating nucleophilic attack by peroxides. The sulfoxide intermediate forms via a polar transition state (ΔG‡ = 18.3 kcal/mol) .

Nucleophilic Substitution at Acetamide

The acetamide group participates in hydrolysis and aminolysis reactions:

Acidic/Basic Hydrolysis

ConditionReagentProductYield
6M HClReflux, 8 h2-(Benzimidazol-2-ylthio)acetic acid85%
2M NaOH/EtOH80°C, 4 hSodium 2-(benzimidazol-2-ylthio)acetate91%

Key Data :

  • IR spectroscopy shows disappearance of amide I band (1655 cm⁻¹) and emergence of carboxylic acid O–H stretch (2500–3300 cm⁻¹) .

  • ¹H NMR (DMSO-d₆): Acetamide CH₂ protons (δ 4.31 ppm, singlet) shift to δ 3.89 ppm (CH₂–S–) post-hydrolysis .

Aminolysis with Primary Amines

AmineConditionsProductYield
BenzylamineDMF, 100°C, 12 hN-Benzyl-2-(benzimidazol-2-ylthio)acetamide76%
CyclohexylamineToluene, reflux, 6 hN-Cyclohexyl derivative68%

Electrophilic Aromatic Substitution on Benzimidazole

The benzimidazole ring undergoes regioselective substitution at C-5/C-6 positions:

ReactionReagentPositionProductYield
NitrationHNO₃/H₂SO₄, 0°CC-55-Nitro derivative62%
SulfonationClSO₃H, 50°CC-66-Sulfo derivative58%

Computational Validation :
Natural bond orbital (NBO) analysis reveals highest electron density at C-5 (Fukui f⁻ = 0.152) and C-6 (f⁻ = 0.147), consistent with experimental regiochemistry .

Coordination Chemistry

The benzimidazole nitrogen and sulfur atoms act as bidentate ligands for transition metals:

Metal SaltConditionsComplex StructureStability Constant (log K)
CuCl₂·2H₂OEtOH, RT, 2 h[Cu(L)₂Cl₂]8.9 ± 0.2
Ni(NO₃)₂·6H₂OMeOH, reflux, 4 h[Ni(L)(NO₃)(H₂O)]7.3 ± 0.3

Spectroscopic Evidence :

  • UV-Vis (Cu complex): d-d transition at 625 nm (ε = 450 M⁻¹cm⁻¹) .

  • ESR (Cu): g∥ = 2.25, g⊥ = 2.06, consistent with square-planar geometry.

Biological Activation Pathways

In pharmacological studies, the compound undergoes metabolic transformations:

EnzymeReactionMetaboliteActivity Change
CYP3A4Oxidative desulfurizationBenzimidazole acetamide3× reduced AHR binding
UGT1A1Glucuronidation at acetamideO-Glucuronide conjugateEnhanced excretion

Kinetic Parameters :

  • CYP3A4: Kₘ = 12.4 μM, Vₘₐₓ = 1.8 nmol/min/mg .

  • UGT1A1: Kₘ = 8.9 μM, Vₘₐₓ = 0.6 nmol/min/mg .

Thermal Degradation

Thermogravimetric analysis (TGA) under nitrogen reveals:

  • Decomposition onset: 218°C

  • Major fragments (EI-MS): m/z 160 (benzimidazole), 121 (2-methylphenyl isocyanate)

  • Char residue at 600°C: 14%

This reactivity profile enables applications in medicinal chemistry (prodrug design), materials science (ligands for catalysis), and analytical chemistry (metal sensing). Further studies should explore photocatalytic C–S bond cleavage and asymmetric oxidation protocols.

Scientific Research Applications

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methylphenyl)- has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antitumor agent.

    Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methylphenyl)- involves its interaction with specific molecular targets. For instance, in antitumor studies, it has been shown to up-regulate pro-apoptotic proteins such as Bax and p53, while down-regulating anti-apoptotic proteins like Bcl-2 . This leads to the activation of caspases and subsequent apoptosis of tumor cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Variations in Heterocyclic Moieties

Benzothiazole vs. Benzimidazole
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide (): Replaces benzimidazole with benzothiazole, altering electronic properties (sulfur vs. nitrogen in the fused ring). Reported to exhibit antimicrobial activity due to the acylamide moiety’s role in disrupting bacterial membranes .
Thiazole Derivatives
  • Dichlorophenyl substituent increases lipophilicity (logP ~3.2) compared to the target compound’s 2-methylphenyl group (logP ~2.8) .

Substituent Effects on the N-Aryl Group

Electron-Withdrawing vs. Electron-Donating Groups
  • Molecular weight: 299.35 g/mol (C₁₅H₁₃N₃O₂S). Contrasts with the target compound’s 2-methylphenyl group, which prioritizes lipophilicity for CNS penetration .
  • 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) ():

    • 2,4-Dinitrophenyl substituent is strongly electron-withdrawing, increasing reactivity toward nucleophilic targets (e.g., glutathione).
    • Shows potent antimicrobial (MIC = 2 µg/mL against S. aureus) and anticancer (IC₅₀ = 8 µM on MCF-7) activities, attributed to nitro group-mediated oxidative stress .

Hybrid and Complex Derivatives

  • N-(Benzo[d]thiazol-2-yl)-2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzimidazol-1-yl)acetamide ():
    • Combines benzothiazole, benzimidazole, and coumarin moieties, enabling multi-target activity (antimicrobial, antitubercular).
    • Coumarin’s fluorescence properties aid in tracking cellular uptake .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Data for Key Analogues

Compound Name Heterocycle N-Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Target Compound Benzimidazole 2-Methylphenyl C₁₆H₁₅N₃OS 305.38 Moderate logP (~2.8), CNS potential
2-(Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide Benzothiazole 2-Methylphenyl C₁₅H₁₃N₂OS₂ 317.40 Antimicrobial, reduced basicity
2-(1H-BzIm-thio)-N-(3-hydroxyphenyl)acetamide Benzimidazole 3-Hydroxyphenyl C₁₅H₁₃N₃O₂S 299.35 Enhanced solubility, antioxidant
2-(2,6-DCl-Ph)-N-(thiazol-2-yl)acetamide Thiazole 2,6-Dichlorophenyl C₁₁H₈Cl₂N₂OS 303.17 β-lactamase inhibition, high logP

Biological Activity

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methylphenyl)- is a benzimidazole derivative that has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by various research findings and data.

Chemical Structure and Properties

The compound features a unique structure that includes an acetamide group, a benzimidazole ring, and a 2-methylphenyl group. This combination contributes to its biological activity and chemical reactivity.

Overview

Research has shown that benzimidazole derivatives exhibit significant antimicrobial properties. Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methylphenyl)- is no exception, with studies indicating its effectiveness against various bacterial strains.

Case Studies

  • Synthesis and Evaluation : A study synthesized several acetamide derivatives of benzimidazole and evaluated their antibacterial activity using the agar well diffusion method. Among these, compounds demonstrated significant antibacterial effects comparable to standard antibiotics like levofloxacin. Notably, compounds 2b and 2i showed particularly strong activity against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values lower than those of the control drug .
    CompoundMIC (μg/mL)Activity Against
    2b< 0.5E. coli, S. aureus
    2i< 0.5S. typhi, B. subtilis
  • Biofilm Inhibition : The same study assessed the antibiofilm potential of these compounds, finding that they significantly inhibited biofilm formation by up to 85% in certain strains compared to standard treatments .

The anticancer potential of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methylphenyl)- is attributed to its ability to interact with DNA and inhibit enzymes involved in cell proliferation. Studies indicate that this compound can induce apoptosis in cancer cells through various pathways .

Research Findings

A study highlighted the neuroprotective effects of benzimidazole derivatives against oxidative stress-induced neuroinflammation, a common feature in neurodegenerative diseases. The results suggested that these compounds could potentially mitigate neuronal death by targeting multiple pathways involved in inflammation and oxidative stress .

Overview

The neuroprotective properties of Acetamide derivatives have been explored in the context of neurodegenerative disorders. These compounds are believed to reduce oxidative stress and inflammation within neuronal tissues.

Experimental Evidence

In vitro studies have demonstrated that certain benzimidazole-containing acetamides can protect neuronal cells from oxidative damage. The mechanisms include the modulation of inflammatory mediators and the enhancement of cellular antioxidant defenses .

Q & A

Basic: What are the standard synthetic routes for this compound, and how are purity and yield optimized?

Methodological Answer:
The compound is typically synthesized via a multi-step approach involving:

  • Thioether formation: Reacting 2-mercaptobenzimidazole with chloroacetamide derivatives under basic conditions (e.g., NaOH/ethanol) to form the benzimidazol-2-ylthio linkage .
  • Amide coupling: Substituting the acetamide’s nitrogen with 2-methylaniline using carbodiimide-based coupling agents (e.g., EDCI) in dichloromethane or DMF under reflux .
  • Purification: Recrystallization from methanol or methanol/acetone mixtures to achieve >95% purity, monitored by TLC .
    Yield optimization involves controlling reaction temperature (70–100°C) and stoichiometric ratios (1:1.2 for amine:acid intermediates) .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms the benzimidazole thioether (δ 4.2–4.5 ppm for SCH₂) and acetamide carbonyl (δ 168–170 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 354.1) .
  • X-ray Crystallography: Resolves torsional angles between the benzimidazole and 2-methylphenyl groups (e.g., dihedral angle ~79.7°) and hydrogen-bonding networks (N–H⋯N interactions) .

Basic: What in vitro biological activities have been reported, and under what assay conditions?

Methodological Answer:

  • Anti-inflammatory Activity: Inhibits COX-2 (IC₅₀ ~1.2 μM) in LPS-induced RAW 264.7 macrophages, measured via prostaglandin E₂ ELISA .
  • Antimicrobial Activity: Shows MIC values of 0.82–1.04 μM against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue assay .
  • Enzyme Inhibition: Potent DprE1 inhibition (IC₅₀ <1 μM) in mycobacterial cell lysates, compared to BTZ043 .

Advanced: How do structural modifications (e.g., substituents on benzimidazole or phenyl groups) influence bioactivity?

Methodological Answer:

  • Benzimidazole Substituents: Electron-withdrawing groups (e.g., -NO₂) enhance DprE1 inhibition by stabilizing charge-transfer interactions with Lys418 .
  • Phenyl Group Modifications: 2-Methyl substitution improves metabolic stability compared to unsubstituted analogs (t₁/₂ increased from 2.1 to 4.8 hours in hepatic microsomes) .
  • Thioether vs. Ether Linkages: Thioether derivatives exhibit 3–5× higher anti-TB activity due to enhanced membrane permeability .

Advanced: How can computational modeling guide the design of derivatives with improved target affinity?

Methodological Answer:

  • Pharmacophore Modeling: Identifies critical features (e.g., hydrogen bond acceptors near the benzimidazole sulfur) using ligand-based approaches in Schrödinger .
  • Molecular Docking: GLIDE docking (Schrödinger) predicts binding poses with DprE1’s active site (Glide score <-8.0 kcal/mol), validated by MD simulations .
  • QSAR Studies: 3D-QSAR models (CoMFA) correlate logP values (<3.5) with improved MIC values against Gram-negative pathogens .

Advanced: How can researchers resolve contradictions in reported biological data (e.g., variable MIC values)?

Methodological Answer:

  • Assay Standardization: Discrepancies arise from differences in bacterial inoculum size (e.g., 10⁵ vs. 10⁶ CFU/mL) or growth media (Middlebrook 7H9 vs. Mueller-Hinton) .
  • Compound Stability: Degradation in DMSO stock solutions (>1 week) reduces observed activity; fresh preparation is critical .
  • Structural Analog Interference: Impurities in older synthetic batches (e.g., unreacted 2-methylaniline) may artifactually elevate toxicity .

Basic: What are the key physicochemical properties affecting solubility and formulation?

Methodological Answer:

  • LogP: Calculated logP ~3.1 (ACD/Labs) suggests moderate lipid solubility, suitable for PEG-based nanoemulsions .
  • Thermal Stability: Decomposes at 220–225°C (DSC data), requiring storage at −20°C under argon .
  • Aqueous Solubility: <0.1 mg/mL at pH 7.4; enhanced to 2.5 mg/mL using cyclodextrin complexes .

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